Boscalid specifically inhibits succinate dehydrogenase, a key enzyme complex embedded in the inner mitochondrial membrane. SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons directly to ubiquinone in the respiratory chain [1]. By binding at the Q-site, this compound prevents ubiquinone from accepting electrons, which cripples both cellular respiration and energy production, leading to fungal cell death [1] [2].
The following diagram illustrates this mechanism and the subsequent development of resistance.
This compound inhibits SDH, and resistance arises from target-site mutations.
Prolonged use of this compound can select for resistant fungal strains. The primary mechanism involves point mutations in the genes encoding the SDH enzyme subunits, particularly SdhB, which alter the binding site and reduce this compound's affinity [3] [4].
This standard method determines the concentration that inhibits 50% of mycelial growth (EC₅₀).
Monitoring resistance involves sequencing the SDH genes from resistant isolates.
This evaluates fungicide performance on live plants.
The table below compiles experimental data on the fungicidal activity of this compound and next-generation SDHI derivatives from recent studies, providing a quantitative comparison for researchers.
| Compound | Target Fungus | EC₅₀ / IC₅₀ Value | Experimental Context | Citation |
|---|---|---|---|---|
| This compound | Sclerotinia sclerotiorum | 0.51 μg/mL | In vitro, baseline sensitivity [6] | |
| Compound 5i (Novel SDHI) | Sclerotinia sclerotiorum | 0.73 μg/mL | In vitro [6] | |
| Compound 5i (Novel SDHI) | Rhizoctonia cerealis | 4.61 μg/mL | In vitro; fluxapyroxad EC₅₀ = 16.99 μg/mL [6] | |
| Compound 5i (Novel SDHI) | Puccinia sorghi | 100% inhibition at 50 μg/mL | In vivo; this compound showed 70% inhibition [6] | |
| This compound | Penicillium digitatum (Resistant Mutants) | >1000 μg/mL | In vitro; UV-induced mutants [3] | |
| Compound B24 (β-ketonitrile) | Rhizoctonia solani | 0.096 μg/mL | In vitro [5] | |
| Compound B29 (β-ketonitrile) | Sclerotinia sclerotiorum | 0.072 μg/mL | In vitro [5] |
While this compound has low acute toxicity [1], its environmental persistence and potential effects on non-target organisms require consideration.
Boscalid is a systemic fungicide that inhibits spore germination, germ tube elongation, and other fungal growth stages [1]. Its specific biochemical action is as follows:
This compound binds to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) [2]. By occupying this site, it blocks the reduction of ubiquinone, disrupting both the electron transport chain and the tricarboxylic acid (Krebs) cycle. This leads to a severe reduction in cellular energy (ATP) production, ultimately inhibiting fungal growth and development [1].
This compound controls a wide range of fungal diseases across numerous crops [1] [2]. It is a foliar-applied fungicide with preventive and some therapeutic properties, offering good rainfastness and persistence [1].
| Category | Details |
|---|---|
| Target Crops | Fruits (grapes, strawberries, cherries, stone fruits), vegetables, oilseed rape, cereals, turf, and ornamentals [1] [2] [3]. |
| Target Diseases | Gray mold (Botrytis cinerea), powdery mildew, sclerotinia rot (e.g., Sclerotinia sclerotiorum), brown patch, dollar spot, leaf spots (e.g., Alternaria spp.), and many others [1] [2] [4]. |
| Formulations | Sold as single-active products (e.g., Endura) and in pre-mixed formulations, most commonly with pyraclostrobin (a QoI fungicide, FRAC Group 11) [1] [2] [5]. |
Fungi can develop resistance to SDHI fungicides like this compound through point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD) [6] [7] [8]. Key management strategies include [5]:
For researchers studying this compound, common methodologies include sensitivity monitoring and resistance mechanism investigation. The following workflow is adapted from recent studies [6] [7]:
The table below outlines the key physicochemical properties that govern this compound's environmental behavior [1].
| Property | Value / Description |
|---|---|
| Chemical Name | 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide |
| IUPAC Name | 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide |
| CAS RN | 188425-85-6 |
| Molecular Formula | C₁₈H₁₂Cl₂N₂O |
| Mode of Action | Succinate Dehydrogenase Inhibitor (FRAC Group 7) |
| Water Solubility (at 20°C, pH 7) | 4.6 mg/L |
| Octanol-Water Partition Coefficient (log P) | 2.96 |
| Melting Point | 140 °C |
This compound is characterized by its high persistence in the environment, though its observed half-life can vary significantly depending on conditions. The following table summarizes dissipation and degradation half-lives from various studies.
| Matrix / Condition | Half-Life (DT₅₀) | Key Context & Notes |
|---|---|---|
| Sandy Soil (Field) | 104 - 224 days | Actual field measurement; much faster than lab expectations [2]. |
| Soil (Lab, 20°C) | 484.4 days | Laboratory condition value from PPDB; represents a high-end persistence [3]. |
| Soil (Repeated Treatment) | 31.5 - 180.1 days | Degradation rate decreased with increased treatment frequency and concentration [3]. |
| Table Grapes (Field) | 3.32 - 6.42 days | Dissipation on the crop commodity; follows first- and second-order kinetics [4]. |
| Water-Sediment System | Very persistent | Classified as persistent in water and sediment; can lead to contamination of water bodies [1]. |
This compound undergoes transformation in the environment through both abiotic and biotic processes.
A generalized pathway for the environmental degradation of this compound, based on identified metabolites and transformation products.
For researchers looking to replicate or build upon existing studies, here are summaries of key methodologies.
The table below summarizes the boscalid metabolites identified in a study that, while focused on honeybees, was informed by earlier rat metabolism studies [1].
| Metabolite | Key Transformation Step | Location of Modification |
|---|---|---|
| Metabolite A | Monohydroxylation | Pyridine ring |
| Metabolite B | Monohydroxylation | Phenyl ring |
| Metabolite C | Dihydroxylation | Not specified |
| Metabolite D | Dechlorination | Pyridine ring |
| Metabolite E | O-Demethylation | Not specified |
Based on this information, the following diagram illustrates the proposed metabolic pathway of this compound in rats. Please note that the exact sequence of these reactions is not fully detailed in the available literature.
Proposed this compound metabolic pathway in rats based on identified metabolites [1].
The methodology for identifying these metabolites can be complex. The following table outlines the general protocol, which is adapted from advanced analytical techniques used in similar studies [1].
| Step | Description | Key Parameters & Purpose |
|---|---|---|
| 1. In Vivo Dosing | Live rats are administered a known dose of this compound. | Enables study of biotransformation in a whole organism. |
| 2. Sample Collection | Biological matrices (e.g., liver, excreta) are collected after a defined period. | Captures the parent compound and its metabolites. |
| 3. Sample Prep | Tissue homogenization followed by solid-phase extraction (SPE). | Isolates and concentrates analytes from the complex biological matrix. |
| 4. Analysis (Screening) | UHPLC coupled to a Quadrupole Time-of-Flight (QqToF) mass spectrometer. | Determines the accurate mass of metabolites; proposes molecular formulas and identifies potential metabolites via fragmentation (MS/MS). |
| 5. Analysis (Quantification) | UHPLC coupled to a triple quadrupole (QqQ) mass spectrometer. | Provides highly selective and sensitive quantification of the identified metabolites. |
| 6. Metabolite Confirmation | Comparison of analytical data (retention time, mass spectrum) with synthesized authentic standards. | Unambiguous confirmation of metabolite identity. |
When interpreting this data, please consider the following critical points:
The effects of boscalid are highly dependent on experimental conditions. Key methodological considerations from the research include:
phoN gene abundance and phosphatase activity that were not apparent earlier [2].nifH, amoA, phoN, etc.) is a more sensitive bioindicator for detecting pesticide impact compared to traditional tests that measure nitrate concentration alone [2].The following diagram illustrates a generalized experimental workflow for assessing this compound's impact on soil microbiomes, integrating the methodologies from the cited studies.
Experimental workflow for assessing this compound's impact on soil microbiomes.
Given the persistence of this compound (with degradation half-lives ranging from 31.5 to 180.1 days [1]), bioremediation using specific bacterial strains is a promising area of research. Studies have successfully isolated bacteria capable of using this compound as a carbon and energy source.
The table below lists identified bacterial strains with demonstrated this compound-biodegrading capabilities.
| Bacterial Strain | Isolation Source | Key Findings |
|---|---|---|
| Lysinibacillus boronitolerans | Pesticide-contaminated agricultural soil [3] | Showed a linear relationship between bacterial growth and biodegradation rate [3]. |
| Peribacillus muralis | Pesticide-contaminated agricultural soil [3] | Lag phase in this compound-amended medium was ~3x longer than in nutrient broth [3]. |
| Bacillus simplex | Pesticide-contaminated agricultural soil [3] | Confirmed ability to utilize this compound as a sole carbon source [3]. |
| Sphingomonas spp. | Greenhouse soils repeatedly exposed to this compound [1] | Relative abundance stimulated by this compound presence; a known degrader of xenobiotics [1]. |
This compound (2-chloro-N-[4'-chlorobiphenyl-2-yl]nicotinamide) is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agricultural systems for controlling various plant pathogenic fungi. As a systemic fungicide, this compound inhibits spore germination, germ tube elongation, mycelial growth, and sporulation by binding to the ubiquinone binding site of the SDH enzyme, thereby blocking the tricarboxylic acid (TCA) cycle at the succinate to fumarate reaction and causing respiratory depression in target fungi [1]. The extensive application of this compound in agricultural production has led to its pervasive detection in environmental matrices, with concentrations reaching 4.5 mg/kg in Chinese farmland soils and 2-3 μg/L in United States surface water and groundwater [1]. These residue levels raise significant concerns about potential ecological risks, particularly for soil-dwelling organisms like earthworms that play crucial roles as ecosystem engineers in terrestrial environments.
The bioaccumulation potential of this compound in earthworms represents a critical research focus due to its environmental persistence and the functional importance of earthworms in soil ecosystems. Earthworms, particularly the species Eisenia fetida, are widely used as model organisms in environmental risk assessment of contaminated soils because of their sensitivity to pollutants, ecological significance in soil formation and nutrient cycling, and standardized testing methodologies [1] [2]. This technical guide comprehensively examines the bioaccumulation dynamics of this compound in earthworms, detailing quantitative bioaccumulation factors, elucidating underlying physiological and biochemical mechanisms, presenting standardized experimental protocols for assessment, and discussing ecological implications under both single and co-exposure scenarios.
The bioaccumulation behavior of this compound in earthworms has been quantitatively characterized under various exposure scenarios, with particular emphasis on the influence of co-occurring pollutants such as antibiotics. The following table summarizes key bioaccumulation parameters derived from experimental studies:
Table 1: Bioaccumulation Parameters of this compound in Earthworms
| Parameter | Single Exposure | Co-exposure with Amoxicillin | Experimental Conditions |
|---|---|---|---|
| Bioaccumulation Factor (BCF) | 1.32 ± 0.15 [3] | 2.21 ± 0.24 [3] | 10 mg/kg this compound, 14-day exposure |
| Soil Degradation Half-life | 12.3 ± 1.2 days [3] | 18.6 ± 1.8 days [3] | Laboratory soil microcosms |
| Tissue Concentration Range | 1.2-3.5 mg/kg wet weight [3] | Significantly increased [4] | 10-100 mg/kg soil, 14 days |
| Earthworm Mortality | Baseline | Increased by 38.5% [3] | 30 mg/kg this compound + 10 mg/kg amoxicillin |
The significant increase in bioaccumulation factor under co-exposure conditions (67% enhancement) demonstrates a profound interaction effect between this compound and amoxicillin that substantially alters the toxicokinetic behavior of this compound in earthworms [4] [3]. This enhanced bioaccumulation correlates with extended soil persistence of this compound, as evidenced by the approximately 50% increase in degradation half-life when amoxicillin is present [3]. The prolonged residence time of this compound in soil systems increases the exposure window for earthworms and potentially other soil organisms, thereby elevating ecological risks despite application rates remaining constant.
The standard experimental approach for assessing this compound bioaccumulation in earthworms follows established ecotoxicological protocols with specific modifications for fungicide exposure:
Understanding the soil behavior of this compound provides essential context for interpreting bioaccumulation patterns:
The experimental workflow for assessing this compound bioaccumulation in earthworms integrates these complementary approaches to provide a comprehensive understanding of the exposure dynamics.
Experimental workflow for this compound bioaccumulation assessment in earthworms
The bioaccumulation of this compound in earthworms is significantly modulated by interactions with co-occurring environmental pollutants, particularly the widely used antibiotic amoxicillin. The mechanistic basis for this enhanced bioaccumulation involves multiple interconnected pathways:
The toxicological consequences of this compound bioaccumulation in earthworms manifest through several biochemical pathways:
The following diagram illustrates the key mechanistic pathways through which co-exposure to this compound and amoxicillin enhances bioaccumulation and toxicity in earthworms:
Mechanistic pathways of enhanced this compound bioaccumulation and toxicity under co-exposure with amoxicillin
The enhanced bioaccumulation of this compound in earthworms under co-exposure scenarios with antibiotics translates into significant ecological consequences at population and ecosystem levels:
The ecological risk assessment of this compound must account for complex interaction effects with co-occurring pollutants:
The bioaccumulation of this compound in earthworms represents a significant environmental concern, particularly given the enhanced accumulation and toxicity observed under co-exposure conditions with commonly used antibiotics like amoxicillin. The increased bioaccumulation factor (from 1.32 to 2.21) and extended soil persistence (half-life increased from 12.3 to 18.6 days) demonstrate that traditional single-substance risk assessment approaches may substantially underestimate the ecological impacts of this compound in realistic agricultural scenarios where multiple contaminants coexist.
Future research should prioritize the following areas:
This compound is a carboxamide fungicide widely used in agriculture for controlling fungal pathogens in various crops, particularly those affecting potato and tomato plants. Its primary mechanism of action involves inhibition of the succinate dehydrogenase (SDH) enzyme complex, also known as mitochondrial Complex II, which plays a crucial role in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain [1] [2]. The SDH enzyme complex consists of four subunits (SDHA, SDHB, SDHC, and SDHD) that together catalyze the oxidation of succinate to fumarate in the TCA cycle while transferring electrons to ubiquinone in the respiratory chain [3] [2]. This compound specifically targets the ubiquinone binding site of the SDH complex, preventing electron transfer and thereby disrupting cellular energy production in fungal pathogens [4] [5].
The conservation of SDH structure across diverse species, from fungi to mammals, makes it an effective target for fungicides but also raises important considerations regarding species selectivity and potential off-target effects [2]. This application note provides detailed protocols for assessing this compound's inhibitory activity against SDH across different experimental systems, along with relevant applications in both agricultural and biomedical research contexts.
The fungal SDH activity assay measures the inhibition of succinate-dependent electron transfer in fungal pathogens, providing a key method for determining fungicidal efficacy and monitoring the development of resistance in field populations [1] [4]. This protocol is particularly relevant for pathogens such as Alternaria species causing early blight in potatoes and tomatoes, Clarireedia spp. causing dollar spot in turfgrass, and other SDHI-sensitive fungal pathogens [1] [4].
Mitochondrial Preparation:
SDH Activity Assay:
Data Analysis:
The experimental workflow for the fungal SDH activity assay is summarized in the following diagram:
For sensitive fungal isolates, this compound typically exhibits IC50 values in the micromolar range. For example, in Clarireedia spp., mean IC50 values of approximately 0.75 μM have been reported [4]. Resistance development is associated with mutations in SDH subunits, particularly in the ubiquinone-binding site formed by SDHB, SDHC, and SDHD subunits [1]. Isolates with EC50 values above 100 μg/mL in growth assays are generally considered resistant [1].
While this compound is designed as an agricultural fungicide, assessing its effects on mammalian SDH is crucial for toxicological evaluation and understanding potential off-target effects [6]. This protocol adapts the SDH activity assessment for human cell lines, particularly relevant for HepG2 liver cells, Peripheral Blood Mononuclear Cells (PBMCs), and fibroblasts, which represent likely exposure routes through systemic absorption and dermal contact [6].
Cell Culture and Treatment:
Cell Permeabilization:
SDH Activity Assessment:
Data Analysis:
The workflow for assessing mitochondrial dysfunction in mammalian cells is summarized below:
Short-term exposure (2 hours) to 1 μM this compound typically results in significant OCR reduction (33-83% depending on cell type) and elevated mitochondrial superoxide production (up to 12-fold increase in HepG2 cells) [6]. These effects occur without immediate ATP depletion, suggesting compensatory metabolic mechanisms. Cell-type specific responses are expected, with liver-derived cells typically showing greater susceptibility than fibroblasts or PBMCs [6].
| Fungal Species | EC50/IC50 Values | Experimental Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Alternaria solani | EC50 < 7 μg/mL | Laboratory assays on potato dextrose agar | Sensitive species | [1] |
| A. linariae, A. protenta, A. alternariacida | EC50 > 100 μg/mL | Laboratory assays on potato dextrose agar | Resistant species | [1] |
| A. grandis | Mean EC50 = 76.8 μg/mL | Laboratory assays on potato dextrose agar | Moderate resistance | [1] |
| Clarireedia spp. | Mean EC50 = 1.109 ± 0.555 μg/mL (range: 0.160-2.548 μg/mL) | Mycelial growth inhibition on agar | Species-specific sensitivity | [4] |
| Clarireedia spp. | IC50 = 0.75 μM | SDH enzyme inhibition assay | Direct SDH inhibition | [4] |
| R. solani | IC50 = 7.9 μM | SDH enzyme inhibition assay | Reference for comparison | [7] |
| System/Parameter | Effect | Experimental Conditions | Significance | Reference |
|---|---|---|---|---|
| HepG2 OCR | 46% inhibition (this compound), 76% inhibition (Bixafen) | 1 μM, 2 hr exposure | Mitochondrial dysfunction | [6] |
| PBMC OCR | 75% inhibition (this compound), 83% inhibition (Bixafen) | 1 μM, 2 hr exposure | Mitochondrial dysfunction | [6] |
| BJ-fibroblast OCR | 33% inhibition (this compound), 36% inhibition (Bixafen) | 1 μM, 2 hr exposure | Mitochondrial dysfunction | [6] |
| HepG2 mitochondrial superoxide | 8-fold (this compound), 12-fold (Bixafen) increase | 1 μM, 2 hr exposure | Oxidative stress | [6] |
| Earthworm mortality | 38.5% increase with co-exposure (amoxicillin) | 30 mg/kg, 14 days | Environmental toxicity | [4] |
| Earthworm oxidative stress | MDA increased 2.3-fold, SOD reduced 47.2% | 10 mg/kg this compound + 10 mg/kg amoxicillin | Environmental toxicity | [4] |
For monitoring fungicide resistance in field populations, the following approaches are recommended:
These application notes provide comprehensive protocols for assessing this compound activity against succinate dehydrogenase in both fungal and mammalian systems. The conserved nature of SDH across species enables adaptation of similar assay principles across different experimental contexts, from agricultural fungicide development to toxicological assessment. The provided methodologies allow for quantitative evaluation of inhibitory potency, resistance development, and species selectivity, supporting both basic research and applied applications in crop protection and environmental safety assessment.
Introduction Boscalid is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It targets the succinate dehydrogenase complex (complex II) in the mitochondrial electron transport chain, disrupting cellular energy production in fungi [1]. These application notes consolidate standardized protocols for evaluating the in vitro antifungal efficacy of this compound against various plant-pathogenic fungi, which is a critical step in resistance monitoring and management. The methodologies below are adapted from several recent, peer-reviewed studies.
The inhibitory potency of this compound varies across fungal species and isolates. The table below summarizes effective concentration (EC₅₀) values and key findings from recent research.
Table 1: Reported Efficacy of this compound on Mycelial Growth of Various Fungal Pathogens
| Fungal Pathogen | Key Findings (EC₅₀ values) | Reference Context |
|---|---|---|
| Sclerotinia sclerotiorum | Discriminatory dose of 5 μg/mL established. 76.74% of field isolates showed low-level resistance (BosLR). | [2] |
| Podosphaera xanthii | Resistance monitoring conducted; 37.9% of isolates were resistant to this compound. | [3] |
| Stemphylium vesicarium | This compound + pyraclostrobin mix was highly effective (EC₅₀ < 5 ppm). | [4] |
| Botrytis cinerea | EC₅₀ = 0.9 μg/mL; EC₉₀ > 3,000 μg/mL. Inhibition increased only up to 10 μg/mL. | [5] |
| Clarireedia spp. | Mean EC₅₀ = 1.109 ± 0.555 μg/mL (range: 0.160–2.548 μg/mL). | [1] |
This is a standard protocol for assessing fungicide sensitivity using agar dilution methods, as described in studies on Botrytis cinerea and Stemphylium vesicarium [4] [5].
Materials:
Procedure:
% Inhibition = [(Dc - Dt) / (Dc - Pi)] × 100Dc = Average diameter of fungal colony in control (mm)Dt = Average diameter of fungal colony in treatment (mm)Pi = Diameter of the initial inoculum plug (mm)This biochemical assay directly evaluates the effect of this compound on its target enzyme, as performed with Clarireedia spp. [1].
Materials:
Procedure:
The following diagram illustrates the mechanism of this compound and the primary cause of resistance.
Mechanism and Resistance Notes:
This compound (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide) is a broad-spectrum fungicide from the carboxamide family that inhibits fungal respiration by blocking ubiquinone-binding sites in the mitochondrial complex II. Since its introduction in 2002, this compound has been widely applied to various crops including fruits, vegetables, and vineyards, making its residue analysis in food products and environmental samples increasingly important for food safety and environmental monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the primary analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to detect trace residues in complex matrices.
The analysis of this compound presents several challenges, including its potential transformation into metabolites in biological systems, the need for precise quantification at very low concentrations (μg/kg or ng/g levels), and significant matrix effects that can interfere with accurate detection. This document provides comprehensive application notes and detailed protocols for sample preparation, LC-MS/MS analysis, and method validation to address these challenges, enabling reliable quantification of this compound residues across various matrices.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices:
Procedure: Weigh 5-10 g of homogenized sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. For buffered extraction, add a salts packet containing 4 g MgSO₄, 1 g NaCl, 0.5 g NaCitrate dibasic sesquihydrate, and 1 g NaCitrate tribasic dihydrate [1] [2]. Shake again and centrifuge at >3000 × g for 5 minutes.
Clean-up: Transfer 1 mL of the acetonitrile extract to a dispersive-SPE tube containing 30 mg PSA and 5 mg GCB sorbents for watermelon matrix [3], or 150 mg PSA + 900 mg MgSO₄ for persimmon [1]. Shake and centrifuge. The supernatant is ready for analysis after filtration.
For blueberry analysis, an SPME method has been developed as an alternative to QuEChERS:
For bee matrices, an optimized extraction addresses complex lipid content:
Optimal separation of this compound from matrix interferences is achieved with the following conditions:
Table 1: LC Conditions for this compound Analysis
| Parameter | Condition 1 [2] | Condition 2 [3] | Condition 3 [5] |
|---|---|---|---|
| Column | C18, 1.7 μm, 100 × 2.1 mm | C18, 1.8 μm, 100 × 2.1 mm | C18, 1.7 μm, 100 × 2.1 mm |
| Mobile Phase A | 10 mM ammonium formate in water | 0.1% formic acid in water | 0.1% formic acid in water |
| Mobile Phase B | 10 mM ammonium formate in methanol | 0.1% formic acid in acetonitrile | Acetonitrile |
| Gradient | 5% B to 95% B in 6 min | 30% B to 90% B in 4 min | 30% B to 100% B in 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.4 mL/min |
| Column Temperature | 40°C | 35°C | 40°C |
| Injection Volume | 5 μL | 5 μL | 2 μL |
This compound detection utilizes electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM):
Table 2: MS/MS Parameters for this compound and Metabolites
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) | Retention Time (min) |
|---|---|---|---|---|
| This compound [3] | 343.0 | 307.0* / 140.0 | 25 / 30 | 0.8 |
| This compound [2] | 343.2 | 307.1* / 139.9 | 20 / 35 | 4.2 |
| Hydroxy-boscalid [5] | 359.0 | 323.0* / 155.9 | 25 / 35 | 3.8 |
| Deschloro-boscalid [5] | 308.9 | 273.1* / 154.9 | 20 / 30 | 4.5 |
*Quantitative transition
The following diagram illustrates the complete LC-MS/MS analysis workflow for this compound quantification:
Comprehensive method validation is essential to ensure reliable this compound quantification:
Table 3: Validation Parameters for this compound Analysis in Various Matrices
| Matrix | Linearity Range (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
|---|---|---|---|---|---|---|
| Watermelon | 0.01-10 | 97-108 | ≤9.1 | - | 0.01 | [3] |
| Persimmon | - | 95.7-98.9 | 4.6-6.2 | - | - | [1] |
| Apples | 0.01-0.05 | 89-105 | <13.7 | 0.003 | 0.01 | [2] |
| Honeybees | - | - | - | - | 0.01-0.05 | [5] |
| Blueberries | - | - | - | 0.00133 | - | [4] |
LC-MS/MS methods enable this compound monitoring in food products to ensure compliance with regulatory limits:
The effectiveness of washing agents in removing this compound residues from fruit surfaces can be quantified using these methods, with one study demonstrating significant residue reduction using specialized detergents containing non-ionic surfactants [2].
The LC-MS/MS methods presented provide robust, sensitive, and specific approaches for this compound quantification across diverse matrices. The QuEChERS sample preparation offers an efficient balance between simplicity, effectiveness, and throughput, while the LC-MS/MS conditions enable detection at levels sufficient for regulatory compliance. The continued refinement of these methods, particularly in addressing matrix effects and expanding to metabolite identification, will further enhance this compound monitoring capabilities to support food safety and environmental protection initiatives.
This compound is a broad-spectrum carboximide fungicide widely used in agricultural systems for controlling fungal pathogens in various crops. As a succinate dehydrogenase inhibitor (SDHI), it targets fungal respiration but also poses potential risks to non-target soil microorganisms that maintain essential ecosystem functions. Recent studies have demonstrated that repeated this compound applications can significantly alter the diversity, composition, and function of soil microbial communities, with implications for nutrient cycling and overall soil health [1]. Understanding these impacts requires sophisticated analytical approaches that can detect both structural and functional changes in microbial communities.
The persistence of this compound in soil systems represents a particular concern for environmental risk assessment. Research shows that this compound degrades slowly in soil environments, with half-lives ranging from approximately 31.5 to 180.1 days, and this degradation can be further delayed by repeated applications and higher initial concentrations [1]. This persistence increases the likelihood of prolonged exposure for soil microbial communities, potentially leading to long-term ecological impacts that may not be captured by standard regulatory tests. Consequently, comprehensive analytical methods are needed to fully characterize this compound's effects on soil ecosystems.
The analysis of this compound's impact on soil microbial communities employs both traditional and molecular approaches, each offering unique insights into different aspects of microbial responses. Traditional methods include microbial isolation and culture techniques, phospholipid fatty acid analysis (PLFA), and community-level physiological profiling using Biolog microplates. While these approaches provide valuable information about microbial activity and community structure, they have significant limitations, particularly in capturing the vast diversity of unculturable microorganisms that may represent up to 99% of soil microbial diversity [2]. These methodological constraints have driven the development of more comprehensive molecular approaches that can provide deeper insights into microbial community dynamics.
Modern molecular techniques have revolutionized our ability to characterize soil microbial communities without the biases associated with cultivation-based methods. These include denaturant gradient gel electrophoresis (DGGE), terminal restriction fragment length polymorphism (T-RFLP), fluorescent in situ hybridization (FISH), DNA microarrays, and high-throughput metagenomic sequencing [2]. Metagenomic approaches, in particular, allow for simultaneous analysis of both taxonomic composition and functional potential of microbial communities by sequencing all microbial DNA present in a soil sample [3]. This comprehensive method enables researchers to identify specific taxonomic groups and functional genes affected by this compound exposure, providing insights into the mechanistic basis for observed ecological effects.
Table 1: Comparison of Major Methods for Analyzing Soil Microbial Community Responses to this compound
| Method Category | Specific Techniques | Key Parameters Measured | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Methods | Microbial isolation & culture | Culturable microbial diversity | Direct access to isolates; physiological studies | Captures <1% of diversity; strong culture bias |
| PLFA analysis | Microbial biomass & broad community structure | Culture-independent; measures active cells | Cannot provide species-level identification | |
| Biolog microplates | Community-level physiological profiling | High-throughput; functional potential | Artificial conditions; selective detection | |
| Molecular Profiling | DGGE/TGGE | Microbial community diversity | Culture-independent; rapid community comparison | Limited resolution; difficult with complex communities |
| T-RFLP/RFLP | Microbial community structure | High-throughput; reproducible | Indirect assessment; database dependent | |
| PhyloChip/GeoChip | Phylogenetic & functional gene diversity | Comprehensive; specific probes | Limited to known sequences; hybridization issues | |
| High-Throughput Methods | Metagenomic sequencing | All microbial genes & taxa in community | Completely unbiased; reveals novel taxa & functions | Computationally intensive; high cost |
| Functional gene quantification | Abundance of specific functional genes | Highly sensitive & quantitative | Targets only known genes; PCR biases | |
| Amplicon sequencing (16S/ITS) | Taxonomic composition of community | High resolution; detailed diversity analysis | Does not directly measure function |
The following protocol outlines the standardized experimental design for assessing this compound's effects on soil microbial communities, based on the OECD 216 guideline for soil microorganism testing with modifications to capture long-term effects [4]:
The molecular analysis of soil microbial communities involves several sequential steps from DNA extraction to data interpretation:
Table 2: Key Functional Genes for Assessing this compound Impact on Soil Microbial Communities
| Functional Process | Gene Target | Gene Function | Primer Sequences (5'-3') | PCR Conditions | Reference |
|---|
| Nitrogen Fixation | nifH | Nitrogenase iron protein | F: AAGGYGGWATCGGYAARTCCACCAC R: TGSGCYTTGTCCTSWACRTACCACCA | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Ammonia Oxidation (Bacteria) | amoA (AOB) | Ammonia monooxygenase | F: GGGGTTTCTACTGGTGGT R: CCCCTCKSAAAAGCCTTCTTC | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Ammonia Oxidation (Archaea) | amoA (AOA) | Ammonia monooxygenase | F: STAATGGTCTGGCTTAGACG R: GCGGCCATCCATCTGTATGT | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] | | Denitrification | nirK | Copper-containing nitrite reductase | F: ATCATGGTSCTGCCGCG R: GCCTCGATCAGRTTRTGGTT | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] [4] | | Denitrification | nirS | Cytochrome cd1-containing nitrite reductase | F: TACCCCAGCCGCGGCTTCAAC R: ATGTCGATCARCTGVTCRTG | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [1] [4] | | Phosphorus Cycling | phoN | Acid phosphatase | F: TGGGAYGATCAYGARGT R: GCRTCRTAGAAVAGGTCGTA | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [4] | | Fungal Abundance | ITS rDNA | Internal transcribed spacer | F: CTTGGTCATTTAGAGGAAGTAA R: GCTGCGTTCTTCATCGATGC | 95°C 5 min; 35× (95°C 30s, 58°C 30s, 72°C 30s); 72°C 7 min | [4] |
Research has demonstrated that this compound exposure can significantly impact various functional aspects of soil microbial communities. A key finding is that this compound reduces soil microbial diversity, particularly at recommended application doses, and alters community composition by stimulating specific bacterial groups including the phylum Proteobacteria and potential this compound-degrading genera such as Sphingomonas, Starkeya, Citrobacter, and Castellaniella [1]. These compositional changes are accompanied by functional shifts that can disrupt critical soil nutrient cycles.
The nitrogen cycle appears particularly vulnerable to this compound disruption. Studies monitoring the expression of nitrogen cycling functional genes (nifH, AOA amoA, AOB amoA, nirK, and nirS) have found that these genes generally display an inhibition-recovery-stimulation pattern throughout the experimental period, with more pronounced effects at higher this compound concentrations (5x recommended dosage) [1]. This pattern suggests that soil microbial communities undergo initial stress followed by potential adaptation to this compound exposure. Additionally, network analysis has revealed that this compound significantly reduces microbial network complexity while enhancing the role of Proteobacteria by increasing its proportion and strengthening relationships among internal bacteria within the network [1].
More recent research has identified phosphorus cycling as another key process affected by this compound. In a 2025 study, researchers observed an overall reduction in the acid phosphatase-encoding phoN gene abundance on Day 56 of exposure, with corresponding decreases in acid phosphatase activity at the highest fungicide treatment levels (10x PEC) [4]. Simultaneously, they noted a tendency toward lower fungal abundance based on measured copy numbers of the ITS region of nuclear ribosomal DNA, along with increased cumulative CO₂ production, indicating broader disturbances to microbial community structure and function [4]. These findings demonstrate that this compound can impair multiple essential soil microbial processes, with implications for long-term soil fertility and ecosystem functioning.
The following diagrams illustrate key experimental workflows and conceptual frameworks for understanding this compound's effects on soil microbial communities, created using Graphviz DOT language with adherence to the specified formatting requirements.
Figure 1: Experimental workflow for assessing this compound impact on soil microbial communities, based on OECD 216 guidelines with extended incubation period [1] [4].
Figure 2: Conceptual framework of this compound's effects on soil microbial communities and ecosystem functions, integrating research findings from multiple studies [1] [4].
The analysis of this compound's impact on soil microbial communities requires a multifaceted approach that integrates traditional soil microbial assays with modern molecular techniques. Current evidence indicates that this compound can significantly alter soil microbial community structure and function, with potential implications for essential ecosystem processes like nutrient cycling. The extended incubation period of 56 days, rather than the standard 28 days recommended in OECD 216 guidelines, appears crucial for detecting the full scope of this compound's effects on soil microbial communities [4].
For researchers investigating fungicide impacts on soil ecosystems, several methodological recommendations emerge from recent studies: First, the quantification of functional genes involved in nutrient cycling provides greater sensitivity for detecting pesticide impacts compared to standard nitrogen transformation tests alone [4]. Second, network analysis of microbial communities offers valuable insights into how fungicides alter microbial interactions and community stability [1]. Finally, metagenomic approaches enable comprehensive assessment of both taxonomic and functional responses to pesticide exposure, facilitating discovery of novel mechanisms of microbial adaptation to environmental stressors [3].
Future research should focus on long-term field studies that validate laboratory findings under real-world conditions, investigate the potential for microbial adaptation to repeated this compound exposure, and explore interactions between this compound and other environmental stressors. Such research will enhance our understanding of this compound's ecological impacts and support the development of more sustainable agricultural practices that minimize unintended consequences on soil ecosystems.
Compound Profile Boscalid (CAS No. 188425-85-6) is a broad-spectrum carboxamide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI), disrupting cellular energy production [1] [2]. Its primary physical and chemical properties relevant to environmental testing are summarized below.
Model Organism The standard test species for earthworm toxicity studies is Eisenia fetida (or the closely related Eisenia foetida) [1] [3] [4]. This species is recommended in standardized guidelines (e.g., OECD 207) due to its sensitivity, ease of culture, and relevance as a soil-dwelling organism.
Earthworm toxicity assessment for this compound follows a tiered strategy, progressing from basic laboratory tests to higher-tier field studies.
Diagram 1: A tiered strategy for assessing this compound toxicity in earthworms, progressing from controlled laboratory studies to complex field evaluations and mechanistic investigations.
This initial screening includes two complementary methods [3].
| Test Parameter | Filter Paper Contact Test | Artificial Soil Test |
|---|---|---|
| Objective | Identify potentially toxic chemicals; rapid screening [3] | Simulate natural exposure in soil; more ecologically relevant data [3] |
| Test Organism | Eisenia foetida (adults) [3] | Eisenia foetida (adults) [3] |
| Test Setup | Moist filter paper in vials; one worm per vial [3] | Precis defined artificial soil in containers [3] |
| Exposure | Direct contact with treated filter paper [3] | Exposure through ingestion and contact with treated soil [3] |
| Concentrations | ≥5 treatment levels in a geometric series [3] | ≥5 treatment levels in a geometric series [3] |
| Replicates | ≥10 replicates per treatment [3] | ≥4 replicates per treatment [3] |
| Duration & Conditions | 48 hours, in the dark [3] | 14 days; mortality assessed at 7 and 14 days [3] |
| Endpoint | Lethality (mortality) [3] | Lethality (mortality) [3] |
These assays investigate effects beyond mortality, including oxidative stress, bioaccumulation, and complex interactions [1] [5] [4].
| Assay Type | Key Measurement Endpoints | Experimental Details |
|---|---|---|
| Oxidative Stress Biomarkers [5] [4] | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferase (GST) activities | Homogenize earthworm tissues in buffer; centrifuge to obtain supernatant for enzymatic assays [5]. |
| Gene Expression Analysis [5] | mRNA levels of sod, cat, gst, cyp4, nrf1 | Extract RNA from earthworm tissue; use qRT-PCR to quantify gene expression changes relative to controls [5]. |
| Bioaccumulation Assay [1] [4] | Bioconcentration Factor (BCF), tissue residues via LC-MS/MS | Expose earthworms to spiked soil (e.g., 7 days), then transfer to clean soil for depuration; analyze tissue concentrations [1]. |
| Co-exposure Studies [1] [4] | Degradation half-life in soil, mortality, oxidative stress under pollutant mixtures | Co-expose earthworms to this compound and other pollutants (e.g., antibiotic amoxicillin); measure interactive effects [4]. |
Higher-tier field studies assess long-term, population-level effects under realistic agricultural conditions [6].
| Study Aspect | Description |
|---|---|
| Objective | Assess long-term, in-crop effects on earthworm abundance and population development under realistic conditions [6]. |
| Study Design | Standardized field studies, often as multi-annual programs (e.g., 5 years) with consecutive annual applications and sampling [6]. |
| Application | Fungicide formulation (e.g., Cantus containing 50% this compound) applied at or above registered use rates to represent a realistic worst case [6]. |
| Sampling | Earthworm abundance and species composition assessed annually, often one year after the last application [6]. |
| Data Analysis | Abundance development in relation to measured this compound soil concentrations; effect size meta-analysis of data across multiple years and sites [6]. |
Research has yielded critical quantitative data on this compound's effects and behavior in earthworms.
| Parameter | Reported Value / Finding | Experimental Context |
|---|---|---|
| Soil Half-life (Degradation) | 12.3 ± 1.2 days (this compound alone); Extended with co-exposure [1] | Laboratory soil microcosms; co-exposure with amoxicillin inhibited microbial degradation [1] [4]. |
| Bioaccumulation Factor (BCF) | 1.32 ± 0.15 (this compound alone); Increased to 2.21 ± 0.24 with co-exposure [1] | Calculated from earthworm tissue concentrations after 14-day exposure in soil [1]. |
| Oxidative Stress | Co-exposure elevated MDA by 2.3-fold and reduced SOD by 47.2% vs. control [1] | In earthworms (Eisenia fetida) exposed to this compound and amoxicillin in soil [1] [4]. |
| Field Population Effects | No consistent, long-term adverse effects on earthworm abundance or communities [6] | Multi-year field studies in German agricultural fields with this compound concentrations above typical environmental levels [6]. |
This compound's toxicity primarily stems from its inhibition of succinate dehydrogenase, a key enzyme in mitochondrial energy production. This mechanism is graphically summarized below.
Diagram 2: The molecular mechanism of this compound toxicity in earthworms. This compound inhibits succinate dehydrogenase (SDH), disrupting mitochondrial function and leading to oxidative stress and cellular damage.
The assessment of this compound's toxicity to earthworms requires a comprehensive approach. Standardized laboratory tests (OECD 207) are crucial for determining acute lethal concentrations and sublethal biochemical effects, revealing this compound can induce oxidative stress and bioaccumulate, with potential for enhanced toxicity in pollutant mixtures [1] [4]. However, higher-tier, multi-year field studies (ISO 11268-3) are essential for a definitive ecological risk assessment, as these studies have demonstrated no consistent long-term adverse effects on earthworm populations under realistic agricultural use conditions, despite soil concentrations exceeding typical environmental residues [6].
This compound is a carboxamide fungicide that inhibits succinate dehydrogenase in fungal mitochondria, making it widely used in agricultural applications across various crops. Recent toxicological investigations have revealed that this compound induces significant species-specific effects in hepatocyte models, particularly affecting thyroid hormone metabolism and mitochondrial function. These findings have substantial implications for human risk assessment as they challenge the direct extrapolation of rodent toxicological data to humans. The growing body of evidence demonstrates that this compound exposure triggers hepatic enzyme induction through nuclear receptor pathways, leading to potential disruption of thyroid hormone homeostasis in rats but not in humans, highlighting the critical importance of species-specific models in toxicological evaluation.
The assessment of this compound's effects on hepatocytes requires sophisticated in vitro methodologies that can accurately model human hepatic responses. Current regulatory guidelines adequately address Phase I enzyme induction assessment but lack standardized approaches for evaluating Phase II metabolism, particularly thyroxine glucuronidation. This application note synthesizes recent research findings to provide detailed protocols and analytical frameworks for investigating this compound-induced hepatocyte responses, with particular emphasis on species differences, nuclear receptor activation, and mitochondrial toxicity endpoints that are essential for comprehensive safety assessment.
Research investigations have demonstrated that this compound produces markedly divergent responses in rat versus human hepatocyte models. In rat hepatocytes, this compound exposure significantly increased thyroxine glucuronidation activities and induced UGT2B1 mRNA expression, suggesting enhanced thyroid hormone clearance that could potentially disrupt thyroid homeostasis. In contrast, human hepatocytes showed no significant increase in T4-glucuronidation despite this compound exposure, indicating species-specific mechanisms of toxicity. Additionally, this compound has been shown to function as a pure inducer of CYP3A4 expression and activity in human hepatic cells through Pregnane X Receptor activation, without directly inhibiting the enzyme's activity. Studies have also revealed that this compound impairs mitochondrial function in human hepatocytes, reducing oxygen consumption rates and increasing superoxide production, with these effects being potentiated when this compound is combined with strobilurin fungicides.
Table 1: this compound-Induced Enzyme Expression Changes in Rat and Human Hepatocytes
| Enzyme Type | Rat Hepatocyte Response | Human Hepatocyte Response | Exposure Conditions |
|---|---|---|---|
| CYP1A | Induced mRNA and activity | Induced in concentration-dependent manner | 5-20 μM, 3-7 days |
| CYP2B | Induced mRNA and activity | Induced mRNA | 5-20 μM, 3-7 days |
| CYP3A | Induced mRNA and activity | Induced mRNA and activity | 5-20 μM, 3-7 days |
| UGT1A1 | Minimal induction | Significantly induced | 5-20 μM, 7 days |
| UGT2B1 | Significantly induced | Not expressed | 5-20 μM, 7 days |
| T4-glucuronidation | Statistically significant increase | No significant increase | 5-20 μM, 7 days |
The impact of this compound on mitochondrial function presents significant concerns, particularly regarding its potential for hepatocellular damage and its interaction with other fungicides. When evaluated in human HepG2 hepatocytes, this compound exposure resulted in concentration-dependent impairment of mitochondrial respiration, oxidative stress induction, and subsequent reduction in cell viability. Notably, the combination of this compound with strobilurin fungicides such as pyraclostrobin or kresoxim-methyl produced synergistic toxicity at concentrations where individually these compounds showed minimal effects.
Table 2: Mitochondrial Toxicity Parameters in Human Hepatocytes Exposed to this compound
| Toxicity Endpoint | This compound Alone (0.5 μM) | Pyraclostrobin Alone (0.25 μM) | Combination (0.5 μM + 0.25 μM) | Measurement Technique |
|---|---|---|---|---|
| Oxygen Consumption Rate | No significant change | No significant change | Significant decrease | EPR oximetry |
| Mitochondrial Superoxide | No significant change | No significant change | Significant increase | EPR with MitoTEMPO-H |
| ATP Level | No significant change | No significant change | No significant change | Luminescence assay |
| GSH/GSSG Ratio | No significant change | No significant change | Significant decrease | Colorimetric assay |
| Cell Viability | No significant change | No significant change | Significant decrease | PrestoBlue/Crystal Violet |
| Apoptotic Cells | No significant change | No significant change | Significant increase | Annexin V flow cytometry |
Primary hepatocyte isolation and culture requires careful attention to maintenance of hepatospecific functions. For rat studies, primary rat hepatocytes (PRH) should be isolated from male Sprague-Dawley rats (200-250g) using collagenase perfusion techniques. For human models, cryopreserved primary human hepatocytes (PHH) from multiple donors should be thawed using proprietary thawing media according to manufacturer specifications. Both cell types should be seeded in collagen-coated 96-well plates at a density of 7.0×10⁴ viable cells per well in Williams E medium supplemented with hepatocyte maintenance supplements. Cells should be maintained at 37°C in a humidified 5% CO₂ atmosphere, with medium changes every 24 hours. HepaRG cells, as an alternative model, should be seeded at 1.0×10⁵ cells per well and differentiated following established protocols over 14 days before experimentation [1].
The dosing protocol for this compound exposure should utilize technical grade this compound of >98% purity, dissolved in DMSO with final solvent concentration not exceeding 0.1% (v/v). Treatment should be performed using concentrations ranging from 1-20 μM, based on the non-cytotoxic range established through initial viability testing. Cells should be exposed for 3-7 days, with medium and compound replenished every 24 hours. For UGT induction studies, the 7-day exposure period is critical as UGT induction responses are highest at this timepoint compared to 3-day exposures [2]. Appropriate reference inducers should be included in each experiment: omeprazole (25-100 μM) for CYP1A, phenobarbital (750-1000 μM) for CYP2B, and rifampicin (10-25 μM) for CYP3A induction.
Gene expression analysis provides critical information on enzyme induction at the transcriptional level. After treatment, total RNA should be isolated using commercial kits with DNase I treatment to remove genomic DNA contamination. RNA quality should be verified (A260/A280 ratio >1.8) and quantified before reverse transcription using random hexamers and Moloney murine leukemia virus reverse transcriptase. Quantitative real-time PCR should be performed using specific primers and probes for target genes (CYP1A2, CYP2B6, CYP3A4, UGT1A1, UGT1A3, UGT1A9 for human; Cyp1a2, Cyp2b2, Cyp3a1, Ugt2b1 for rat). Cycling conditions should include initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. The comparative Ct method (2^(-ΔΔCt)) should be used for quantification, normalizing target gene expression to appropriate housekeeping genes (GAPDH, β-actin) and comparing to vehicle-controlled samples [2] [3].
Cytochrome P450 activity assessments should be performed using established probe substrates. For CYP1A2, cells should be incubated with phenacetin (100 μM) for 60 minutes, with formation of acetaminophen measured by HPLC-HRMS. For CYP2B6, bupropion (500 μM) should be used as substrate with quantification of hydroxybupropion. For CYP3A4, midazolam (50 μM) or testosterone (250 μM) should be used, measuring formation of 1'-hydroxymidazolam or 6β-hydroxytestosterone, respectively. Reactions should be stopped with acetonitrile containing internal standards, and metabolites quantified using validated LC-MS/MS methods [2] [1].
UGT activity assessment, specifically T4-glucuronidation, requires specialized methodology. After treatment, hepatocyte microsomes should be prepared by differential centrifugation. Thyroxine glucuronidation assays should contain 50-100 μg microsomal protein, 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL alamethicin, and 50-500 μM thyroxine in a final volume of 100 μL. Reactions should be initiated with 2 mM uridine 5'-diphosphoglucuronic acid and incubated at 37°C for 60-120 minutes. Reactions should be stopped with ice-cold acetonitrile, and T4-glucuronide formation quantified using LC-MS/MS with selected reaction monitoring [2] [3].
Oxygen consumption rate (OCR) measurements should be performed using electron paramagnetic resonance (EPR) oximetry. After treatment, cells should be collected to form a stock solution of 5×10⁶ cells/mL of culture medium. A mixture containing 60 μL cell suspension, 40 μL dextran solution (20% m/v), and 4 μL of 15N-PDT (2 mM) oxygen-sensing probe should be placed into hematocrit capillaries sealed with gum. The sealed capillary should be inserted into a quartz tube and placed in the EPR cavity at 37°C. The EPR spectra should be recorded each minute to monitor oxygen concentration changes over time, with OCR calculated from the slope of oxygen depletion [4] [5].
Mitochondrial superoxide production should be assessed using EPR with the cyclic hydroxylamine MitoTEMPO-H as a probe. After treatment, cells should be collected at a density of 15×10⁶ cells/mL. A mixture containing 37 μL cell suspension, 0.50 μL DTPA (100 mM), 5 μL PBS, and 7.5 μL MitoTEMPO-H (1 mM) should be placed into gas-permeable polytetrafluoroethylene tubes inserted into open quartz tubes. The quartz tube should be inserted in the EPR cavity at 37°C with continuous air flow. The specific superoxide production should be confirmed using pegylated superoxide dismutase to distinguish superoxide-dependent oxidation from other reactive oxygen species [4] [5].
This compound-induced enzyme expression occurs primarily through nuclear receptor activation, with distinct pathways responsible for different enzyme families. The Pregnane X Receptor (PXR) activation represents the primary pathway for CYP3A induction by this compound. Upon this compound binding, PXR forms a heterodimer with the Retinoid X Receptor (RXR), which then translocates to the nucleus and binds to the Xenobiotic Response Element (XRE) in the promoter region of CYP3A genes, initiating transcription. Concurrently, this compound activates the Constitutive Androstane Receptor (CAR), though to a lesser extent, which contributes to CYP2B induction through similar heterodimerization with RXR and binding to specific response elements. For CYP1A induction, this compound activates the Aryl Hydrocarbon Receptor (AhR) pathway, leading to its nuclear translocation and binding to Dioxin Response Elements (DRE). The species specificity of this compound's effects, particularly regarding UGT induction, arises from differential expression of these nuclear receptors and their downstream targets between rats and humans [1] [6].
Diagram 1: Nuclear receptor activation pathways for this compound-induced enzyme expression in human hepatocytes
This compound's mitochondrial toxicity stems from its primary mechanism as a succinate dehydrogenase inhibitor (SDHI), though it affects human mitochondria at higher concentrations than required for fungal inhibition. Upon cellular uptake, this compound localizes to mitochondria where it binds to Complex II (succinate dehydrogenase) of the electron transport chain, inhibiting succinate oxidation and reducing electron flow to ubiquinone. This inhibition decreases the proton gradient across the mitochondrial inner membrane, reducing ATP synthesis through impaired oxidative phosphorylation. The backup of electrons in the transport chain increases electron leakage and superoxide production at Complexes I and III, resulting in oxidative stress that depletes reduced glutathione and triggers apoptotic pathways. When combined with strobilurin fungicides that inhibit Complex III, this compound exhibits synergistic toxicity through dual disruption of electron transport at multiple sites, leading to catastrophic failure of mitochondrial energy production [4] [5] [7].
Diagram 2: Mitochondrial toxicity pathways of this compound alone and in combination with strobilurin fungicides
Critical considerations for successful implementation of these protocols include careful attention to hepatocyte quality and viability. For primary human hepatocytes, donor variability can significantly impact results; therefore, pooling hepatocytes from multiple donors or using at least three different donors in separate experiments is recommended to ensure representative data. The differentiation status of HepaRG cells must be rigorously controlled, with full differentiation requiring approximately 14 days and validated by the presence of dome formations and appropriate biomarker expression (CYP3A4, albumin). For mitochondrial assessments, the cell density in EPR measurements must be carefully controlled, as overcrowding can lead to hypoxia-independent effects on oxygen consumption measurements.
Common technical issues include DMSO cytotoxicity at concentrations exceeding 0.1%, which can independently induce stress responses and confound results. This compound solubility should be verified in the chosen medium, as precipitation at higher concentrations can lead to inaccurate exposure assessments. For gene expression studies, RNA degradation during sample processing can be minimized through rapid processing and use of RNase inhibitors. In T4-glucuronidation assays, non-enzymatic degradation of thyroxine can be minimized by working under subdued lighting and using fresh thyroxine solutions for each experiment.
Human relevance assessment of this compound findings requires careful consideration of the exposure concentrations used in vitro compared to anticipated human exposure levels. The concentrations showing CYP induction (5-20 μM) should be compared to measured or estimated human plasma concentrations following environmental or occupational exposure. The absence of T4-glucuronidation induction in human hepatocytes at concentrations that significantly induce this pathway in rat hepatocytes provides strong evidence for species specificity in thyroid effects, suggesting that rodent thyroid tumors resulting from this compound exposure may have limited relevance to humans [2] [3].
For mitochondrial toxicity risk assessment, the combination effects of this compound with other fungicides warrant particular attention. The demonstration that this compound and pyraclostrobin or kresoxim-methyl produce synergistic mitochondrial toxicity at concentrations that are individually ineffective suggests that risk assessments based on individual compounds may underestimate potential hazards. These combination effects should be considered in regulatory evaluations, particularly for products containing both SDHI and strobilurin active ingredients [4] [5] [7].
This application note provides comprehensive methodologies for assessing this compound-induced hepatocyte responses, with particular emphasis on species-specific differences in enzyme induction and mitochondrial toxicity endpoints. The detailed protocols enable robust evaluation of this compound's effects on nuclear receptor activation, enzyme expression and activity, and mitochondrial function, providing a framework for human relevance assessment of toxicological findings. The demonstration that this compound induces thyroxine glucuronidation in rat but not human hepatocytes highlights the critical importance of species-comparative models in safety assessment, while the mitochondrial toxicity findings, particularly in combination with other fungicides, suggest potential areas for further investigation. These protocols provide a standardized approach for evaluating these endpoints, facilitating more accurate risk assessment of this compound and related compounds.
Boscalid is a systemic fungicide belonging to the carboxamide (SDHI) class [1]. Its specific biochemical profile is as follows:
The following diagram illustrates the fungicidal action pathway of this compound.
This compound is a broad-spectrum fungicide effective against a range of fungal pathogens. It exhibits both preventive and early curative activity, with systemic and translaminar movement within the plant [2] [1]. The following table provides specific application rates for key crops.
| Crop | Target Disease | Recommended Dosage (g ai/ha) | Application Timing & Notes |
|---|---|---|---|
| Grapes | Powdery mildew, Botrytis (Gray mold) | 300-500 [1] | Apply before flowering and during fruit set [1]. For high disease pressure, a rate of 1200 g/ha has been recommended [2]. |
| Tomatoes | Early blight, Powdery mildew | 400-600 [1] | Apply at the first signs of disease. A broader range of 110-620 g ai/ha has been proposed for tomatoes, peppers, and eggplant [2]. |
| Lettuce | Sclerotinia, Downy mildew | 300-500 [1] | Apply preventively or when disease risk is high [1]. A range of 280-560 g ai/ha has been proposed [2]. |
| Soybeans | Sclerotinia stem rot | 500 [1] | Apply before flowering or at the first appearance of early symptoms [1]. |
| Apples/Pears | Alternaria, Powdery mildew | 350-500 [1] | Begin applications at petal fall and repeat as needed based on disease pressure [1]. |
| Peanuts | Sclerotinia, Other foliar pathogens | 330-500 [2] | Applications should be made at 14-21 day intervals [2]. |
| Canola/Oilseed Rape | Sclerotinia, Alternaria, Phoma | 500 [2] | Applications can be made just prior to flowering up to the full flowering stage (BBCH 59-69) [2]. |
| Dried & Succulent Beans | Various | 290-560 [2] | Application timing should be aligned with disease risk periods [2]. |
General Application Guidelines:
This protocol is adapted from a 2023 study investigating the effect of fungicides on Alternaria alternata and can be modified for other fungal pathogens [4].
Materials and Reagents:
Methodology:
% Inhibition = [(Dc - Dt) / Dc] × 100
where Dc is the average diameter in the control, and Dt is the diameter in the treatment.Due to its site-specific mode of action, this compound is at medium to high risk for resistance development [4]. Proactive management is crucial.
This compound remains a cornerstone of modern disease control in many crops due to its broad-spectrum, systemic activity. Its effective use in a research and development context requires a deep understanding of its application parameters, as detailed in these notes. The continued efficacy of this fungicide depends critically on integrating these application protocols with rigorous, science-backed resistance management strategies.
Boscalid is a broad-spectrum fungicide with the advantages of high efficiency and low toxicity [1]. Its core structure features a biaryl motif, which is classically constructed using the Suzuki-Miyaura (SM) cross-coupling reaction. This reaction is a palladium-catalyzed process that connects a boronic acid or ester with an organic halide, and it is favored in industrial applications for its functional group tolerance and the ease of removing inorganic by-products [2] [3] [4].
The key intermediate in this compound synthesis is 4'-chloro-2-nitro-1,1'-biphenyl, formed via the Suzuki coupling of 1-chloro-2-nitrobenzene and 4-chlorophenylboronic acid [2] [1]. Subsequent steps involve reducing the nitro group and reacting the resulting aniline with 2-chloronicotinic acid to form the final product [2].
Here, two effective protocols for synthesizing the key biphenyl intermediate are presented: a modern continuous flow process and a high-yielding batch process suitable for scale-up.
This protocol outlines a streamlined, integrated synthesis developed by Drageset et al. that proceeds directly from starting materials to the final this compound product in a single flow system [2].
Step 1: Suzuki-Miyaura Cross-Coupling
Step 2: Nitro Group Reduction
Step 3: Amide Bond Formation
The workflow for this integrated continuous process is as follows:
This protocol is adapted from a recent study focusing on the industrial production of the key this compound intermediate using a specialized ligand to achieve very high yield [1].
This high yield demonstrates the effectiveness of advanced phosphine ligands in facilitating the Suzuki coupling of challenging aryl chlorides, providing a robust foundation for industrial-scale synthesis [3] [1].
The table below summarizes and compares the key quantitative data from the two synthesis protocols.
| Parameter | Protocol 1 (Continuous Flow) [2] | Protocol 2 (Batch Coupling) [1] |
|---|---|---|
| Suzuki Coupling Yield | 82% | 94% |
| Reaction Scale | Not specified (process developed on an MJOD reactor) | 100 g scale |
| Catalyst for Coupling | Pd(PPh₃)₄ | Pd(OAc)₂ / Indenyl Phosphine Ligand |
| Base for Coupling | Sodium Carbonate (Na₂CO₃) | Not specified in abstract |
| Overall this compound Yield | >42% | Not applicable (Intermediate only) |
The exceptional yield in Protocol 2 is attributed to the use of a specialized electron-rich ligand. The following diagram illustrates the logical relationship in catalyst design for activating less reactive aryl chlorides.
These application notes demonstrate that the synthesis of this compound, hinging on a key Suzuki-Miyaura coupling, can be executed with high efficiency through both innovative continuous flow processing and optimized batch methodologies. The continuous flow approach offers an integrated path to the final product, while the batch method employing a specialized ligand achieves exceptional yields for the critical intermediate on a preparative scale. The choice of protocol will depend on the specific research or production objectives, such as the need for process intensification versus the goal of maximizing the yield of a single intermediate.
Thyroid hormone homeostasis is essential for normal development, metabolism, and physiological functioning in mammals. Chemical-induced thyroid disruption represents a significant concern in toxicological risk assessment, particularly for agrochemicals and pharmaceuticals. The fungicide Boscalid (CAS 188425-85-6), a broad-spectrum carboxamide fungicide, has been shown to induce thyroid histopathological and hormone effects in rats through a secondary mechanism involving liver enzyme induction [1] [2]. Understanding the potential of chemicals to disrupt thyroid hormone homeostasis requires robust experimental models that can accurately assess their effects on thyroxine (T4) metabolism, particularly glucuronidation as a key clearance pathway.
Current regulatory guidelines lack standardized approaches for evaluating Phase II enzyme induction, necessitating the development of reliable in vitro methodologies for assessing thyroid hormone glucuronidation potential. This application note provides detailed protocols and data analysis methods for measuring this compound-induced T4-glucuronidation activity in primary hepatocyte models, with emphasis on species-specific differences between rats and humans. These methods are essential for accurate human safety assessment, as rodent-specific mechanisms of thyroid disruption may not translate to human risk [1] [3] [4].
Table 1: Species comparison of basal T4-glucuronidation activity in hepatocytes
| Parameter | Rat Hepatocytes | Human Hepatocytes | Experimental Conditions |
|---|---|---|---|
| Basal T4-glucuronidation | High (order of magnitude higher) | Very low | Sandwich culture, 7 days |
| Optimal induction duration | 7 days | 7 days | Compared day 3 vs day 7 |
| Response to reference inducers | Significant increases | Minimal increases | Phenobarbital, Rifampicin, PCN, BNF |
| This compound-induced ΔT4-glucuronidation | Statistically significant | Not significant | 5, 10, 20 μM concentrations |
| Key UGT isoforms induced | UGT2B1 | UGT1A1, UGT1A3, UGT1A9 | mRNA expression analysis |
Table 2: this compound-induced enzyme induction patterns in hepatocytes
| Parameter | Rat Hepatocytes | Human Hepatocytes | Significance |
|---|---|---|---|
| CYP Induction | CYP1A, CYP2B, CYP3A (dose-dependent) | CYP1A2, CYP3A4 (concentration-dependent) | Phase I induction similar across species |
| UGT mRNA Induction | UGT2B1 predominant | UGT1A family predominant | Species-specific UGT induction patterns |
| T4-glucuronidation response | Significant increase | No significant increase | Human relevance of rat thyroid effects unlikely |
| Time-dependent response | Highest UGT induction at Day 7 | Highest UGT induction at Day 7 | 7-day exposure optimal for UGT assessment |
The experimental data demonstrate that this compound activates nuclear receptor signaling pathways leading to differential responses in rat versus human hepatocytes. The following diagram illustrates the key mechanistic pathways involved in this compound-induced enzyme induction.
Figure 1: Nuclear receptor-mediated pathways in this compound-induced enzyme induction
The comprehensive assessment of this compound-induced T4-glucuronidation activity involves multiple experimental stages as illustrated below.
Figure 2: Experimental workflow for assessing T4-glucuronidation activity
The differential responses between rat and human hepatocytes can be attributed to several factors:
The protocols described herein provide a comprehensive framework for assessing the potential of this compound and other chemicals to induce T4-glucuronidation in hepatocyte models. The key advantage of this integrated approach is its ability to identify species-specific responses that are critical for accurate human risk assessment. The experimental data generated using these methods demonstrate that this compound induces T4-glucuronidation in rat hepatocytes but not in human hepatocytes, suggesting that the thyroid effects observed in rats are likely not relevant to humans [1] [3] [4].
These application notes emphasize the importance of using human-relevant in vitro systems and appropriate experimental designs that capture the complexity of thyroid hormone disruption mechanisms. Implementation of these protocols can enhance the scientific basis for chemical safety assessment and regulatory decision-making regarding potential thyroid disruptors.
This method determines the sensitivity of a fungal isolate to a fungicide by measuring growth inhibition on amended agar plates.
Primary Fungicide: Prepare a stock solution of technical-grade boscalid (98.5% a.i.) in acetone or methanol, typically at 10 mg/mL [1]. Store at 4°C and dilute as required.
Negative Control: Use sterile solvent (e.g., acetone) in the agar for the control group.
Culture Medium: Potato Dextrose Agar (PDA) or Minimum Medium (MM) can be used [2] [1].
Amendment Procedure: Add the appropriate volume of this compound stock to cooled, molten agar to achieve a discriminatory dose. Research uses a range of concentrations; a dose of 10 μg/mL is used to screen for resistance [2]. A full dose-response curve using a series of concentrations (e.g., 0.01, 0.1, 1, 10 μg/mL) is needed to calculate the effective concentration that inhibits growth by 50% (EC₅₀) [3].
Fungal Isolates: Obtain pure cultures of Clarireedia spp. from infected turfgrass leaf tissue [4] [1].
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the margin of an actively growing colony onto the center of the amended and control plates [2].
Incubation: Incubate plates at 25°C for 3-7 days [2].
Data Collection: Perpendicularly measure the diameter of the fungal colony on each plate. Calculate the percentage of relative mycelial growth for each concentration compared to the non-amended control [2].
Resistance Determination: Isolates showing significant growth at the discriminatory dose (e.g., 10 μg/mL) are considered resistant. Categorize isolates based on their EC₅₀ values or relative growth percentages compared to known sensitive and resistant control isolates.
The workflow for this procedure is summarized below.
This method identifies known genetic mutations associated with this compound resistance, allowing for rapid screening.
Resistance frequency varies by location, species, and fungicide application history. The tables below summarize key findings from recent studies.
Table 1: Documented Mutations in Clarireedia spp. Linked to SDHI Resistance
| SDH Subunit | Amino Acid Change | Associated Fungicide(s) | Reference Pathogen |
|---|---|---|---|
| SdhB | H267Y | This compound, Penthiopyrad | C. jacksonii [2] |
| SdhC | G91R | This compound, Fluxapyroxad, Isofetamid, Penthiopyrad | C. jacksonii [2] |
| SdhC | A86V | Primarily Fluopyram | P. xanthii (cucurbits) [3] |
| SdhC | G151R (H151R) | Primarily this compound | P. xanthii (cucurbits) [3] |
Table 2: In Vitro Sensitivity of Clarireedia spp. to Common Fungicides
This data illustrates the broader context of fungicide resistance. This compound resistance often occurs alongside resistance to other chemical classes, known as Multi-Drug Resistance (MDR) [4] [2].
| Fungicide (FRAC Group) | Pathogen Species | Sensitive Isolates | Resistant Isolates | Notes | Reference |
|---|---|---|---|---|---|
| This compound (SDHI, 7) | Clarireedia spp. (GA, US) | Data not specified | Data not specified | Resistance is not yet widespread but confirmed [5]. | |
| Thiophanate-methyl (MBC, 1) | Clarireedia spp. (GA, US) | 77/79 (97.5%) | 2/79 (2.5%) | Resistance is common in the U.S. [4] [5]. | [4] |
| Propiconazole (DMI, 3) | Clarireedia spp. (GA, US) | 27/79 (34.2%) | 52/79 (65.8%) | Reduced sensitivity to DMIs is frequently reported [4]. | [4] |
| This compound (SDHI, 7) | P. xanthii (Cucurbits, Spain) | 62.1% (of 298) | 37.9% (of 298) | Shows resistance can become established in field populations [3]. | [3] |
Q1: What is the typical persistence of Boscalid in soil, and why is it a concern? this compound is known for its high persistence. Under laboratory conditions, its degradation half-life has been recorded from 31.5 days to 180.1 days in repeatedly treated soils [1]. One study even notes a half-life of up to 484.4 days under specific lab conditions [1]. This long persistence leads to accumulation in soil, potentially disrupting soil microbial communities and their functions [1].
Q2: What are the primary microbial mechanisms for this compound degradation? The main mechanism is microbial metabolism. Certain bacterial taxa can utilize this compound as a carbon and energy source. Research using high-throughput sequencing has identified that genera like Sphingomonas, Bacillus, and Streptomyces are often associated with the degradation process [1]. Their abundance and activity are crucial for dissipation.
Q3: Which soil parameters most significantly influence this compound's dissipation rate? Soil organic matter (SOM) is a critical factor. Higher SOM can enhance the sorption of this compound, potentially making it less immediately available for degradation [2]. However, SOM also supports a larger and more diverse microbial community, which can ultimately aid in its breakdown. Other factors include soil pH, moisture, and temperature [2].
Q4: What are the proven strategies to accelerate this compound degradation? The most effective strategy is to stimulate the native microbial community capable of degrading the fungicide. This can be achieved through:
Here are detailed methodologies for key experiments cited in research.
This protocol evaluates how biochar or other organic matter affects this compound dissipation [2].
This method uses qPCR to detect long-term effects on microbial functional genes, which standard tests may miss [3].
phoN for acid phosphatase in P-cycling, amoA for nitrification).phoN) indicates a functional impairment.The table below summarizes quantitative data on this compound's dissipation from recent studies.
| Initial Concentration | Experimental Conditions | Dissipation Half-Life (DT₅₀) | Key Influencing Factor | Citation |
|---|---|---|---|---|
| 3-15 mg/kg | Laboratory incubation, repeated treatments | 31.5 - 180.1 days | Treatment frequency & concentration | [1] |
| ~1 mg/kg | Microcosm (OECD 216), 56-day study | Data supports long-term effect | Extended incubation duration | [3] |
| Recommended field dose | Greenhouse & soil column study | Moderate persistence | Soil organic matter content | [2] |
The diagram below outlines a logical workflow for designing an experiment to test this compound mitigation strategies.
phoN for phosphorus cycling) via qPCR as a sensitive bioindicator of pesticide impact on soil ecosystem functions [3].
This compound is a broad-spectrum carboxamide fungicide widely used in agricultural research and development for controlling significant fungal pathogens. As a key succinate dehydrogenase inhibitor (SDHI), this compound targets complex II in the mitochondrial electron transport chain, specifically binding to the ubiquinone reduction site of the succinate dehydrogenase enzyme. This binding action disrupts cellular respiration, leading to energy depletion and eventual cell death in susceptible fungal pathogens. This compound demonstrates particular efficacy against economically important fungi including Alternaria species, Botrytis cinerea, various powdery mildews, and Sclerotinia sclerotiorum, making it a valuable tool in crop protection research [1] [2].
The site-specific mode of action of SDHI fungicides like this compound presents a significant resistance challenge, as single nucleotide mutations can confer resistance without substantially impairing fungal viability. Research documents that resistance development follows both qualitative and quantitative patterns, with some pathogens showing abrupt resistance development via single major genes, while others demonstrate gradual sensitivity shifts through polygenic adaptation [3]. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 7 and categorizes SDHIs as medium to high resistance risk, necessitating structured anti-resistance strategies in research programs [4] [3]. Documented cases of this compound resistance now span multiple pathogens, including Alternaria alternata, Podosphaera xanthii, and Botrytis cinerea, often compromising disease control efficacy in field and laboratory settings [5] [6].
For researchers requiring immediate access to this compound's fundamental properties, the following table summarizes key chemical and biochemical characteristics essential for experimental design:
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Class | Carboxamide (biphenyl amide) | Determines cross-resistance patterns with other SDHIs |
| IUPAC Name | 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)nicotinamide | Essential for chemical identification and literature searches |
| Molecular Formula | C₁₈H₁₂Cl₂N₂O | Required for mass balance and metabolic studies |
| FRAC Code | 7 | Critical for resistance management rotations |
| Mode of Action | Succinate dehydrogenase inhibitor (complex II) | Understanding biochemical target and resistance mechanisms |
| Solubility in Water | 4.6 mg/L (20°C at pH 7) | Important for formulation development and bioassay design |
| Primary Molecular Target | Succinate dehydrogenase (SdhB, SdhC, SdhD subunits) | Focus for resistance mutation monitoring |
| Patent & Introduction | BASF, 2002 | Historical context for resistance development timeline |
This compound operates through specific inhibition of succinate dehydrogenase (SDH, also known as complex II), a key enzyme complex bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding at the ubiquinone reduction site, this compound blocks electron transfer from succinate to ubiquinone, disrupting both metabolic pathways and resulting in cellular energy failure (ATP depletion) in fungal cells [1] [6]. The target SDH enzyme consists of four subunits (SdhA, SdhB, SdhC, and SdhD), with this compound binding primarily involving amino acid residues in the SdhB, SdhC, and SdhD subunits that form the ubiquinone-binding pocket [5].
The systemic activity of this compound enables both protective and curative research applications, as the compound is absorbed by plant tissues and translocated to varying degrees. This property is particularly valuable for post-infection research applications, though the limited true systemic movement means application timing and coverage remain critical factors in research efficacy [3] [7]. Understanding these fundamental properties provides the necessary foundation for diagnosing resistance issues and developing appropriate mitigation strategies in research settings.
Fungal resistance to this compound primarily occurs through target-site mutations in the genes encoding succinate dehydrogenase subunits. Research has identified numerous point mutations associated with reduced this compound sensitivity across various fungal pathogens:
| SDH Subunit | Amino Acid Changes | Resistance Profile | Documented Pathogens |
|---|---|---|---|
| SdhB | H272L/R/Y, P225F/T, N230I | High resistance to multiple SDHIs | A. alternata, B. cinerea, P. xanthii |
| SdhC | H134R, G151R, A86V, S73P | Varies by specific mutation | P. xanthii, A. alternata, B. cinerea |
| SdhD | D124E/N, H133R, S89P | Moderate to high resistance | A. alternata, P. xanthii, S. sclerotiorum |
The most common and economically significant mutations occur at histidine positions in the SdhB subunit (particularly H272 and H277), which form part of the ubiquinone-binding site [5] [6]. Different mutations confer varying levels and patterns of resistance, with some affecting multiple SDHI fungicides while others show compound-specific effects. For example, research on Podosphaera xanthii demonstrated that the SdhC-G151R mutation confers primarily this compound-specific resistance, while SdhC-A86V confers broader SDHI resistance including to fluopyram [5].
Beyond target-site mutations, some fungal species may develop efflux-based resistance through overexpression of membrane transport proteins that actively export fungicides from fungal cells. Additionally, metabolic degradation mechanisms, though less commonly documented, can contribute to reduced this compound efficacy in certain pathosystems [3]. Research indicates that resistant fungal isolates often demonstrate variable fitness costs, with some mutations showing minimal impact on virulence and reproductive capacity, facilitating their persistence and spread in pathogen populations even without continuous fungicide selection pressure [5].
The following diagram illustrates the primary molecular resistance mechanisms:
Effective this compound resistance management requires a comprehensive integrated approach combining chemical and non-chemical strategies. Research demonstrates that the most successful programs incorporate diverse modes of action, cultural practices, and precise application timing to reduce selection pressure while maintaining effective disease control. The following visual workflow outlines key decision points in resistance management:
The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for SDHI resistance management that should form the foundation of any research program utilizing this compound:
| Guideline | Technical Specification | Research Implementation |
|---|---|---|
| Application Limit | Maximum 2-3 sequential applications | Document application history and enforce treatment rotation |
| MOA Rotation | Alternate with different FRAC groups | Combine with FRAC groups 3, 11, M, or others |
| Tank Mixing | Combine with multi-site inhibitors | Use with mancozeb, chlorothalonil, or copper compounds |
| Application Timing | Apply before disease development | Use disease forecasting models and threshold guidelines |
| Dosage Compliance | Never exceed maximum label rates | Use diagnostic doses for resistance monitoring |
Research demonstrates that the maximum number of sequential this compound applications should not exceed two to three treatments before rotating to fungicides with different FRAC codes [4]. Furthermore, the total seasonal applications of all SDHI fungicides combined should follow label restrictions to minimize selection pressure. Tank mixing this compound with protectant fungicides possessing multi-site activity (such as mancozeb or chlorothalonil) provides additional resistance management benefits by eliminating sensitive strains that might survive single-site inhibitor applications [3].
For research programs, implementing cultural control supplements is essential for reducing pathogen load and this compound dependency. These include crop rotation with non-host species, resistant cultivar selection, sanitation practices to remove infected plant debris, and canopy management to reduce humidity and infection favorable conditions [4] [3]. Such integrated approaches not only extend this compound's effective lifespan but also maintain broader disease control options when resistance issues emerge.
Researchers have multiple methodological options for detecting and monitoring this compound resistance in fungal populations. The following table compares primary diagnostic approaches:
| Method Type | Detection Principle | Sensitivity | Time Requirement | Equipment Needs |
|---|---|---|---|---|
| In Vitro Assays | Mycelial growth/conidial germination inhibition | Moderate | 3-7 days | Standard lab equipment |
| Leaf Disc Assays | Infection development on treated host tissue | High | 5-10 days | Growth chambers |
| Molecular Markers | PCR-based mutation detection | Very high | 1-2 days | Specialized molecular equipment |
| LAMP Assays | Isothermal DNA amplification | High | 2-4 hours | Basic heating block |
| AS-PCR/CAPS | Allele-specific PCR/RFLP | High | 1-2 days | PCR equipment |
In vitro sensitivity assays remain the gold standard for resistance confirmation, where researchers isolate fungal strains and culture them on this compound-amended media. The effective concentration for 50% growth inhibition (EC₅₀) is calculated through regression analysis of relative growth inhibition against log-transformed fungicide concentrations [5] [3]. Establishing discriminatory doses (e.g., 10 mg/L for this compound) enables efficient screening of field populations, with growth above these thresholds indicating reduced sensitivity [5].
Molecular detection methods provide rapid, specific identification of known resistance mutations. Allele-specific PCR (AS-PCR) and PCR-RFLP methodologies target specific nucleotide polymorphisms in SdhB, SdhC, and SdhD genes [5]. More recently, loop-mediated isothermal amplification (LAMP) assays have been developed for detecting key mutations such as SdhC-G151R and SdhC-A86V in Podosphaera xanthii, enabling rapid diagnosis without sophisticated equipment through visual detection of amplification products [5]. These molecular approaches permit proactive resistance management through early detection of resistant alleles before practical field control failures occur.
For researchers requiring standardized methodology for this compound sensitivity monitoring, the following protocol provides reproducible results:
Fungal Isolation: Collect infected plant material from monitoring sites and isolate pure cultures using standard mycological techniques. Single-spore isolation is recommended to ensure genetic uniformity.
Fungicide Preparation: Prepare a stock solution of analytical-grade this compound (≥96% purity) in acetone or methanol at 10,000 mg/L concentration. Store at -20°C protected from light.
Media Amendment: Prepare a series of this compound concentrations in appropriate growth media (typically PDA or SDA) following serial dilution to achieve final concentrations of 0, 0.1, 1, 10, and 100 mg/L. Include solvent-only controls.
Inoculation and Incubation: Transfer mycelial plugs (5mm diameter) from actively growing colony margins to amended media plates. Incubate at optimal growth temperature for the target species (typically 20-25°C) for 3-7 days depending on growth rate.
Data Collection and Analysis: Measure colony diameters in two perpendicular directions. Calculate percentage growth inhibition relative to untreated controls. Determine EC₅₀ values using probit or logit regression analysis with statistical software.
Resistance Classification: Classify isolates as sensitive (EC₅₀ < 5 mg/L), moderately resistant (EC₅₀ 5-20 mg/L), or highly resistant (EC₅₀ > 20 mg/L) based on established baseline sensitivities for the target pathogen [5] [6].
For researchers investigating known this compound resistance mutations, this protocol outlines detection of the SdhB-H277Y mutation in Alternaria alternata:
DNA Extraction: Harvest mycelium from pure cultures grown in liquid media (7-10 days). Extract genomic DNA using CTAB method or commercial fungal DNA kits.
Primer Design: Design primers flanking the target mutation site:
PCR Amplification: Prepare 25μL reactions containing:
Restriction Digestion: Digest PCR products with BsmFI restriction enzyme (cuts wild-type sequence but not mutant). Incubate at 37°C for 2 hours.
Electrophoresis Analysis: Separate digested fragments on 2% agarose gels. Wild-type alleles show two bands (300bp and 150bp), while resistant mutants show single undigested 450bp band.
Sequencing Validation: Confirm representative samples through Sanger sequencing using the same amplification primers.
When evaluating this compound resistance management strategies in research settings, consider these experimental design elements:
Pathogen Selection: Include reference strains with known sensitivity status and documented mutations for method validation.
Treatment Structure: Implement factorial designs that test this compound alone, alternative fungicides alone, and tank mixtures across multiple application timings.
Application Methodology: Standardize application equipment (e.g., track sprayers), carrier volume, and environmental conditions to minimize variability.
Assessment Criteria: Include both disease severity ratings and molecular resistance frequency monitoring throughout the experiment.
Statistical Power: Incorporate adequate replication (minimum 4 replications per treatment) and repeated experiments across multiple seasons or growth cycles.
Q1: What is the core effect of amoxicillin on this compound in soil? Co-exposure with amoxicillin inhibits the degradation of the fungicide this compound in soil, leading to its prolonged persistence and increased accumulation in earthworms. This interaction enhances the oxidative stress and metabolic disorders caused by this compound in these organisms [1] [2].
Q2: How does amoxicillin increase the ecological risk of this compound? Amoxicillin alters the environmental behavior of this compound through two primary mechanisms:
Q3: What is the toxicological result of this co-exposure for earthworms? The co-exposure causes more severe toxic effects than this compound alone, including:
The table below summarizes key quantitative findings from the co-exposure study.
| Parameter | This compound Alone | This compound + Amoxicillin | Experimental Context |
|---|---|---|---|
| Soil Half-life | 48.13 days | 48.81 days | Laboratory soil study [2] |
| Earthworm Bioaccumulation | Lower | Significantly Increased | Measured in earthworm tissue; linked to intestinal barrier damage [1] [2] |
| Oxidative Stress & Metabolic Disruption | Present | More Severe | Measured via biochemical markers and metabolomics [1] [2] |
The following workflow outlines the key phases of the co-exposure study on earthworms.
Phase 1: Soil Preparation and Spiking
Phase 2: Earthworm Exposure
Phase 3: Sample Collection
Phase 4: Endpoint Analysis
Problem 1: Inconsistent degradation kinetics of this compound between experimental replicates.
Problem 2: High control mortality of earthworms.
Problem 3: Low recovery rate of this compound or its metabolites during chemical analysis.
This compound is a persistent fungicide that can significantly alter soil microbial communities. Understanding its specific effects is the first step in developing mitigation strategies.
The diagram below illustrates the cascading effects of this compound exposure on soil microbial ecosystems:
Q1: My experimental results show a decline in general microbial diversity after this compound application, but standard soil respiration tests show no effect. Are my findings contradictory? A: Not necessarily. Standard tests like microbial respiration can be less sensitive. Research indicates that This compound can significantly reduce microbial diversity and disrupt specific functional genes (e.g., for N and P cycling) even when broad-scale measures like CO₂ production remain unchanged or show only a slight increase [3] [1]. It is recommended to use more specific endpoints.
Q2: Why does the negative impact of this compound on microbial functions seem to fluctuate over time in my long-term microcosm experiment? A: This "inhibition-recovery-stimulation" trend has been observed, particularly with repeated treatments [3]. The microbial community is dynamic and can exhibit initial shock, followed by a shift toward tolerant or degrading species (like certain Proteobacteria), which may lead to a partial recovery or even over-stimulation of some functions. This highlights the importance of long-term experiments beyond 28 days to capture the full cycle of effects [3] [1].
Q3: Could promoting organic matter in soil help mitigate the effects of this compound? A: Yes, evidence strongly supports this. Studies comparing organic and chemical fertilization strategies have found that organically managed soils exhibit higher and richer microbial diversity [4]. Adding organic matter through compost, manure, or crop residues provides a more robust and resilient microbial foundation, which can help buffer the community against perturbations like fungicide application.
Here is a detailed workflow and a summary table of key metrics you can use to design your experiments and evaluate the effectiveness of different mitigation approaches.
| Assessment Category | Specific Metric/Method | What It Measures | Relevance to this compound Mitigation |
|---|---|---|---|
| Community Structure & Diversity | 16S & ITS Amplicon Sequencing | Taxonomic composition, alpha/beta diversity. | Track recovery of diversity and shifts away from stressed community states [3] [4]. |
| Co-occurrence Network Analysis | Complexity and stability of microbial interactions. | Assess recovery of community stability and functional redundancy [3]. | |
| Nutrient Cycling Function | qPCR for Functional Genes (nifH, amoA, nirS/nirK, phoN) | Genetic potential for N & P cycling. | Detect specific impairments in nutrient cycling that broader tests miss [1]. |
| Soil Enzyme Activity Assays (e.g., Acid Phosphatase) | Direct measure of enzymatic function. | Corroborate genetic data (e.g., phoN gene abundance) with actual activity [1]. | |
| General Microbial Activity | Soil Respiration (Cumulative CO₂) | Broad microbial metabolic activity. | Monitor for unexpected shifts (e.g., increased CO₂ from stress) [1]. |
| Ecosystem Stability | Temporal Stability Metrics | Consistency of multiple functions over time. | Determine if mitigation leads to a more reliable and resilient ecosystem [5]. |
While direct studies on mitigating this compound effects are limited, robust ecological principles and related research point to several effective strategies.
Recent investigations have revealed that Boscalid, beyond its known fungal mode of action, can interact with human neurological enzymes. The table below summarizes its key inhibitory activities and properties relevant to drug development.
| Parameter | Finding/Value | Experimental Context |
|---|---|---|
| Primary Fungicidal Action | Inhibits succinate dehydrogenase (SDH) [1] [2] [3] | Disrupts fungal mitochondrial electron transport chain [2]. |
| hBChE Inhibition (IC₅₀) | 308.8 µM [2] | Considerably higher than approved inhibitor (IC₅₀ = 0.473 µM) [2]. |
| hBChE Docking Score | -28.8 kJ/mol [2] | Indicates stable binding within the enzyme's active site [2]. |
| hAChE Inhibition | No effect (0-500 µM) [2] | Tested concentration range showed no activity against human acetylcholinesterase [2]. |
| Molecular Dynamics | Stable over 100 ns [2] | Confirmed stable binding with key residues (Trp82, His438) in BChE active site [2]. |
| ADMET Prediction | Orally active [2] | Non-mutagenic and low toxicity profile per in silico studies [2]. |
The following diagram illustrates the dual biological activities of this compound, which are central to its fungicidal action and its potential for neurological drug development.
Research on a commercial fungicide containing 25.2% this compound and 12.8% Pyraclostrobin provides critical toxicity data. The table below summarizes the experimental results from plant and mammalian cell line tests [4].
| Test System | Endpoint Measured | Result / EC₅₀ / Toxic Concentration | Key Findings |
|---|---|---|---|
| Triticum (Wheat) Test | Root Growth Inhibition | EC₅₀ = 2500 ppm [4] | Concentration that halves root length vs. control. |
| Triticum (Wheat) Test | Stem Growth Inhibition | EC₅₀ = 1250 ppm [4] | Concentration that halves stem length vs. control. |
| Mitotic Index (MI) | Cell Division Rate | Toxic at ≥ 2500 ppm [4] | 10,000 ppm caused the highest reduction (0.53%) [4]. |
| MTT Assay (MDBK Cells) | Cell Viability/Cytotoxicity | Toxic at ≥ 1250 ppm (after 48h & 72h) [4] | 625 ppm showed no significant effect after 24h [4]. |
Experimental Methodology:
(number of divided cells / total number of cells) * 100 [4].A 2025 study developed a greener anti-solvent crystallization process for this compound monohydrate to improve its powder properties, which is crucial for formulation development [5].
The following workflow outlines a strategic approach for optimizing this compound's application, from initial assessment to exploring structural derivatives.
Q1: Does this compound show potential as a starting point for neurological drug design? A1: Yes. In silico and molecular dynamics studies confirm that this compound stabilizes in the human butyrylcholinesterase (BChE) active site. Its non-mutagenicity and low toxicity make its structural analogues candidates for symptomatic Alzheimer's disease treatment [2].
Q2: What is the significance of combining Pyraclostrobin with this compound? A2: This combination creates a synergistic dual-action fungicide. Pyraclostrobin inhibits mitochondrial complex III, while this compound inhibits complex II. This enhances disease control and significantly delays resistance development in pathogens [1].
Q3: What are the critical compliance points when applying this compound in experimental settings? A3: Always adhere to label-mandated rates to avoid phytotoxicity. For human cell assays, note that cytotoxicity begins at concentrations ≥1250 ppm (for the this compound-Pyraclostrobin formulation). Strictly follow pre-harvest intervals (PHI) if working with plants [1] [4].
For easy comparison, here are the key solvent systems and methods for working with this compound.
| Solvent System | Solubility / Application | Experimental Context / Notes |
|---|---|---|
| γ-Valerolactone-Water [1] | Effective solvent-antisolvent pair for crystallization | Green solvent system; used in anti-solvent crystallization to produce this compound monohydrate [1]. |
| Tetrahydrofuran-Water [1] | Common solvent for monohydrate preparation | Use is restricted per ICH Q3C guidance; considered less green [1]. |
| Aliphatic Alkane Solvents [2] | Used for precipitation and polymorph control | Includes n-hexane, n-pentane, n-heptane; used to obtain pure polymorphic forms (Form II) from solution [2]. |
| Methanol [3] | Used to prepare stock solutions (e.g., 1 g/L) | Standard solvent for preparing and storing concentrated this compound stock solutions [3]. |
This protocol is adapted from studies on anti-solvent crystallization [1].
When designing laboratory assays, it's important to note that this compound is not just a chemical agent but also has documented bioactivity in biological systems.
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain [4]. In human cell models, this inhibition leads to measurable mitochondrial dysfunction [4] [5].
Here are some frequently encountered issues and their solutions, compiled from recent research.
| Challenge & Phenomenon | Underlying Cause / Mechanism | Recommended Solution / Approach |
|---|---|---|
| Low Recovery & Accuracy: Inconsistent or low recovery rates during sample extraction. [1] | Matrix effects from complex sample compositions (e.g., blueberries); suboptimal extraction pH or fiber coating. [1] | Use matrix-matched calibration standards. Optimize pH and select appropriate SPME fiber (e.g., 100 μm PDMS). Validate with spikes, target recoveries of 98-104%. [1] |
| Pathogen Resistance: Reduced efficacy of boscalid in field applications, leading to disease control failure. [2] [3] | Target-site mutations in the fungal SDH enzyme. Common mutations include H260R/Y in SdhB, or S84L, N86S in SdhC, altering the fungicide binding site. [2] [3] | Implement resistance monitoring programs. Use molecular techniques to detect known mutations. Adopt integrated pest management (IPM) to reduce selection pressure. [2] |
| Method Detection Limit Issues: Failure to achieve required sensitivity for regulatory compliance. | Limitations in detection technology or insufficient cleanup leading to high background noise. | Use highly sensitive detection like GC with μ-ECD. Employ Solid-Phase Microextraction (SPME) for efficient concentration and cleanup. Aim for LODs as low as 1.33 μg/kg. [1] |
| Analyte Degradation During Analysis: Inconsistent results due to this compound degradation. | Chemical instability under certain analytical conditions (e.g., pH, temperature). | Understand degradation kinetics (follows first-order rate kinetics). Factor in half-life (e.g., 5.3-6.3 days in blueberries) during method development and sampling schedule. [1] |
This method, adapted from a study on blueberries, provides a robust approach for determining this compound residues in complex matrices [1].
1. Sample Preparation and Extraction
2. Solid-Phase Microextraction (SPME)
3. Gas Chromatography (GC) Analysis
4. Detection with Micro-Electron Capture Detector (μ-ECD)
5. Method Validation
The following diagram illustrates the experimental workflow and the underlying mechanism of action of this compound that is crucial for understanding resistance.
This compound's persistence can be overcome using specific microorganisms or optimized systems that facilitate its breakdown.
Bioaugmentation with Bacterial Isolates: Specific bacterial strains can use this compound as a carbon source.
Biobeds or Bio-purification Systems (BPS): These are above-ground biomixtures designed to treat pesticide-containing wastewater.
The table below summarizes the experimental performance of these biological methods.
| Technique | Key Agent/Amendment | Experimental Performance & Conditions |
|---|---|---|
| Bioaugmentation [1] | Bacterial strains (e.g., L. boronitolerans) | Efficient biodegradation in liquid culture; prolonged lag phase (~3x longer) in MSM with this compound. |
| Biobeds / Biomixing [2] | Wheat straw biochar (5-10%) | Increases pesticide adsorption in the mixture, regulating bioavailability for microbial degradation. |
| Biobeds / Biomixing [2] | Pre-exposed soil / Bioaugmentation | Introduces an adapted microbial community, leading to faster degradation of persistent pesticides. |
Enhancing the soil's ability to adsorb and retain this compound is a key strategy for reducing its mobility and environmental risk.
Soil Amendment with Biochar:
Electrochemical Remediation:
Here are answers to potential FAQs you might encounter in your experiments.
Why is the biodegradation rate of this compound so slow in my experiments? this compound is highly persistent, with a soil half-life (DT50) ranging from 100 to 400 days [5] [6]. A long lag phase is expected as microbial communities adapt. Using pre-exposed soils or bioaugmenting with specific degrading strains can shorten this period [1] [2].
How can I enhance the bioavailability of this compound to microbes? Amendments like dissolved humic acids can act as natural surfactants, forming micelles that solubilize hydrophobic compounds like this compound and enhance their removal from soil particles [7].
My remediation technique seems to harm the native soil microbiome. What should I do? Certain techniques, like applying high doses of fungicide, can reduce the abundance of key functional genes, such as those for phosphorus cycling (phoN), which may only become apparent after an extended period (e.g., 56 days) [6]. It is crucial to extend monitoring beyond standard 28-day tests to detect these long-term ecotoxicological effects on soil microbial functions [6].
Which soil properties most influence the effectiveness of this compound adsorption? While organic carbon content is important, soil texture is a major factor. Soils with higher clay + silt content adsorb significantly more this compound than sandy soils. The adsorption process is typically slower in these finer-textured soils [3].
The following diagram illustrates a logical pathway for selecting and applying the most appropriate this compound remediation technique based on your specific soil conditions and remediation goals.
The table below summarizes the cross-resistance data from recent studies on different plant pathogens.
| Pathogen | Cross-Resistance Observation | Key Mutations Identified | Reference |
|---|---|---|---|
| Botrytis cinerea (Gray mold) | Boscalid-resistant mutants remained sensitive to benzovindiflupyr. | H272R/Y, P225F/H, N230I (in sdhB gene) | [1] |
| Sclerotium rolfsii (Southern blight) | Positive cross-resistance observed between this compound and benzovindiflupyr. | SdhB-N180D, SdhC-Q68E, SdhD-H103Y (Only SdhD-H103Y linked to resistance) | [2] |
| Clarireedia spp. (Dollar spot) | Positive cross-resistance observed (correlation coefficient r = 0.82). | Not specified in the abstract | [3] |
The cross-resistance is determined by how mutations in the succinate dehydrogenase (SDH) enzyme affect the binding of different fungicides.
The following diagram illustrates the mechanism of resistance and the relationship between different mutations and the fungicides.
For researchers, the methodologies used in these studies are critical for evaluating resistance.
Assessing Fungicide Sensitivity (In Vitro)
Evaluating Enzyme Inhibition
Molecular Diagnosis of Resistance
The conflicting cross-resistance data highlights critical considerations for disease management and R&D.
| Parameter | Boscalid | Fluxapyroxad | Fluopyram | Isoflucypram |
|---|---|---|---|---|
| Market Position & Use | Established, broad-spectrum; significant generic use [1] [2] | Market leader by share (24.6%); broad-spectrum use [1] | Strong in seed treatment & specialty crops [1] [3] | Fastest-growing new compound (11.2% CAGR) [1] |
| Chemical Group | Pyridine-carboxamide [4] | Pyrazole-carboxamide [4] | Pyridinyl-ethyl-benzamide [4] | N-cyclopropyl-N-benzyl-pyrazole-carboxamide [4] |
| Target Enzyme | Succinate dehydrogenase (Complex II) [5] | Succinate dehydrogenase (Complex II) [4] | Succinate dehydrogenase (Complex II) [4] | Succinate dehydrogenase (Complex II) [4] |
| Resistance Risk | Documented in multiple pathogens (e.g., Botrytis cinerea, Alternaria spp.) [4] [6] | Managed through anti-resistance strategies [1] | Different cross-resistance profile possible [4] | Enhanced control of resistant pathogens [1] |
| Application Methods | Primarily foliar spray [5] | Foliar spray, seed treatment [1] | Foliar spray, seed treatment [1] | Foliar spray [1] |
| Environmental Persistence (Soil DT₅₀) | Moderate to high (28-200 days, field) [5] | Information not highlighted in search results | Information not highlighted in search results | Information not highlighted in search results |
Beyond market and usage patterns, experimental data reveals deeper distinctions in biological activity and non-target effects.
A 2025 study investigated the neurotoxic potential of this compound and the insecticide abamectin by evaluating their inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [7].
A 2021 review detailed the molecular mechanisms of fungicide resistance, which provides context for understanding SDHI resistance [6]. The following diagram illustrates the four primary mechanisms pathogens use to develop resistance.
For SDHIs like this compound, resistance is primarily associated with target-site mutations in the B, C, or D subunits of the succinate dehydrogenase enzyme [4] [6]. Cross-resistance patterns between different SDHIs can be complex and depend on the specific mutation and fungicide chemistry [4].
| Organism / System | Effect of this compound | Experimental Context & Measurement |
|---|---|---|
| Honeybee Gut Microbiota [1] | Altered community structure and function; reduced species richness. | In vivo exposure of forager honeybees (Apis cerana cerana) to a ternary fungicide mixture (ABP: Azoxystrobin, This compound, Pyraclostrobin). Assessed via metagenomics. |
| Soil Microbial Community [2] | Altered composition and reduced network complexity; diversity initially inhibited then recovered. | Lab incubation of soil with repeated this compound treatments (3, 6, 15 mg/kg). Analyzed via 16S rRNA amplicon sequencing. |
| Human Cell Mitochondria [3] | Significant decrease in Oxygen Consumption Rate (OCR); increased mitochondrial superoxide in HepG2 liver cells. | In vitro exposure (2 hours, 1 µM) of human cell lines (PBMCs, HepG2, BJ-fibroblasts). Measured via Electron Paramagnetic Resonance (EPR) spectroscopy. |
| Wheat Root & Stem [4] | Inhibition of root and stem growth; reduced mitotic index. | In vitro exposure of Triticum (wheat) to a this compound+pyraclostrobin fungicide. Measured EC₅₀ (effective concentration for 50% growth inhibition). |
| MDBK Cell Line [4] | Cytotoxic effect, reducing cell viability. | In vitro MTT assay on bovine kidney cells exposed to various concentrations of a this compound+pyraclostrobin fungicide. |
This compound's toxicity stems from its specific mode of action, which differs from many conventional fungicides.
The following diagram illustrates the primary molecular target of this compound within the fungal cell.
For researchers looking to replicate or understand the depth of these studies, here are the methodologies for key experiments cited above.
1. Honeybee Gut Microbiota Analysis [1]
2. Soil Microbial Community Response [2]
3. Human Cell Mitochondrial Function [3]
Environmental Hazard